molecular formula C25H20ClN3O3 B11031163 1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B11031163
M. Wt: 445.9 g/mol
InChI Key: GIVYWRALIPAYQD-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a complex heterocyclic compound with a unique structure. Let’s break it down:

    Chemical Formula: CHNOCl

    IUPAC Name: this compound

This compound combines features from both benzimidazole and pyrimidine families, making it intriguing for various applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While research laboratories often use custom synthetic routes, industrial production methods focus on scalability and cost-effectiveness.
  • Large-scale synthesis may involve continuous flow processes or batch reactions, optimizing yield and minimizing waste.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one participates in several chemical reactions:

    Oxidation: It can undergo oxidation at the methoxy groups, leading to the formation of corresponding hydroxylated derivatives.

    Reduction: Reduction of the imidazole ring or the pyrimidine ring can yield reduced forms.

    Substitution: Substitution reactions at the chlorobenzyl group or other positions are possible.

Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one finds applications in various fields:

    Medicinal Chemistry: It exhibits promising bioactivity, making it a potential lead compound for drug development.

    Anticancer Research: Researchers explore its effects on cancer cell lines due to its unique structure.

    Photophysical Properties: Its fluorescence properties are of interest for imaging and sensing applications.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular pathways.
  • Further studies are needed to elucidate its precise mechanism, including binding sites and downstream effects.

Comparison with Similar Compounds

  • While there are no direct analogs, its hybrid structure sets it apart.
  • Similar compounds include benzimidazoles, pyrimidines, and related heterocycles.

Properties

Molecular Formula

C25H20ClN3O3

Molecular Weight

445.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C25H20ClN3O3/c1-31-22-12-9-17(13-23(22)32-2)21-14-24(30)29-20-6-4-3-5-19(20)27-25(29)28(21)15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3

InChI Key

GIVYWRALIPAYQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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